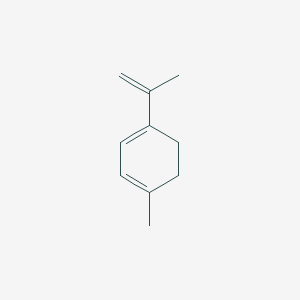

p-Mentha-1,3,8-triene

Description

p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.

Structure

3D Structure

Properties

CAS No. |

18368-95-1 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |

InChI Key |

XNMPFDIYAMOYRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(CC1)C(=C)C |

Canonical SMILES |

CC1=CC=C(CC1)C(=C)C |

Other CAS No. |

18368-95-1 |

Synonyms |

p-menthatriene,p-mentha-1,3,8-triene |

Origin of Product |

United States |

Foundational & Exploratory

"p-Mentha-1,3,8-triene natural occurrence and distribution"

An In-depth Technical Guide on p-Mentha-1,3,8-triene: Natural Occurrence and Distribution

Introduction

This compound (CAS No. 18368-95-1) is a naturally occurring monoterpene, a class of volatile organic compounds prevalent in the plant kingdom.[1] Structurally, it is a cyclohexadiene substituted with a methyl group and a prop-1-en-2-yl group, making it a member of the p-menthane (B155814) class of monoterpenoids.[2][3] This compound is a known constituent of many essential oils and contributes to their characteristic aroma and biological activities.[1] As a plant metabolite, its presence and concentration can vary significantly depending on the plant species, geographical location, and developmental stage.[2][4] This guide provides a comprehensive overview of the natural occurrence, distribution, and analytical methodologies for this compound, tailored for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found across a diverse range of plant families, most notably Apiaceae (parsley family) and Lamiaceae (mint family).[1] Its distribution within the plant can be tissue-specific, with varying concentrations found in leaves, flowers, stems, and resins.[1][4][5] The compound's inherent instability and high reactivity, particularly its susceptibility to oxidation and aromatization, can complicate its isolation and accurate quantification.[1]

Detailed gas chromatographic analyses of essential oils have confirmed its presence in numerous species. It has been identified as a major component in the essential oil of Diplolophium africanum and a significant constituent in species of Erigeron and Thymus.[1][6][7] Other notable occurrences include dill (Anethum graveolens), turmeric (Curcuma longa), and French marigold (Tagetes patula).[1][4] The compound has also been reported in Salvia argentea, Dracocephalum kotschyi, and custard apple (Annona squamosa).[2][8]

Quantitative Data Summary

The concentration of this compound in various plant sources is summarized in the table below. This data, compiled from multiple studies, highlights the variability of its abundance.

| Plant Species | Family | Plant Part Analyzed | Geographical Origin | Concentration (% of Essential Oil / Volatiles) |

| Diplolophium africanum | Apiaceae | Leafy stems | Benin | 66.3% |

| Erigeron sp. | Asteraceae | Aerial parts (flowering) | Tunisia | 5.2% |

| Unspecified | Lamiaceae | Not Specified | Not Specified | 6.20% |

| Protium heptaphyllum subsp. ulei | Burseraceae | Resin | Brazil | 0.68% |

| Tagetes patula | Asteraceae | Leaves | India | 0.11 - 0.73% |

| Tagetes patula | Asteraceae | Flowers | India | 0.14 - 0.78% |

| Annona squamosa (Custard Apple) | Annonaceae | Pulp | Brazil | 0.04% |

Biosynthesis

The biosynthesis of this compound, like other monoterpenes, originates from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes.[9]

The formation of the p-menthane skeleton is achieved through the cyclization of GPP, a reaction catalyzed by a class of enzymes known as monoterpene synthases. Specifically for p-menthane structures, (-)-limonene (B1674923) synthase is a key enzyme that converts GPP to (-)-limonene.[9] The pathway to this compound is then believed to proceed through the oxidation of a precursor like limonene.[1] While the complete enzymatic pathway has not been fully elucidated in all organisms, it is understood to be a sophisticated process orchestrated by specific enzymes within distinct cellular compartments.[1][9]

Experimental Protocols

The isolation and identification of this compound from plant matrices rely on established analytical techniques for volatile compounds. The general workflow involves extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant material.

-

Apparatus : A Clevenger-type apparatus is typically used.[6]

-

Sample Preparation : Fresh or air-dried plant material (e.g., leaves, flowers, stems) is collected and loaded into a round-bottom flask.[4][6]

-

Procedure :

-

The plant material in the flask is fully submerged in distilled water.

-

The flask is heated to boil the water. The resulting steam passes through the plant material, rupturing oil glands and liberating the volatile essential oils.

-

The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.

-

The condensate is collected in a graduated separator, where the less dense oil layer separates from the aqueous layer (hydrosol).

-

The distillation process is typically continued for 2-4 hours to ensure complete extraction.[6]

-

The collected oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for both identifying and quantifying components within a complex mixture like an essential oil.

-

Instrumentation : An Agilent GC/MS system (or equivalent) equipped with a mass selective detector (MSD) is commonly employed.[4]

-

Chromatographic Conditions :

-

Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is frequently used.[4][5]

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]

-

Injection : A small sample volume (e.g., 0.1 µL) is injected, often with a split ratio (e.g., 1:40) to prevent column overload. The injector temperature is maintained at approximately 220-250°C.[4]

-

Oven Temperature Program : A programmed temperature gradient is used to separate the compounds. A typical program might be: start at 60°C (hold for 10 min), then ramp up to 240°C at a rate of 3°C/min (hold for 10 min).[4]

-

-

Mass Spectrometry Conditions :

-

Compound Identification and Quantification :

-

Identification : Compounds are identified by comparing their mass spectra with those in established libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats Retention Indices (RI) with literature values.[7][10]

-

Quantification : The relative percentage of each component is calculated from the GC peak area, typically using the Flame Ionization Detector (FID) response without a correction factor.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for this compound analysis.

References

- 1. This compound | 18368-95-1 | Benchchem [benchchem.com]

- 2. This compound | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0037013) [hmdb.ca]

- 4. ijcmas.com [ijcmas.com]

- 5. acta.inpa.gov.br [acta.inpa.gov.br]

- 6. Compositional Variability of Essential Oils and Their Bioactivity in Native and Invasive Erigeron Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soachim.info [soachim.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scirp.org [scirp.org]

Biosynthesis of p-Mentha-1,3,8-triene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in various plants, contributing to their aromatic profiles and exhibiting potential biological activities.[1][][3] While the complete biosynthetic pathway of this specific triene has not been fully elucidated, this guide provides a comprehensive overview of its proposed biosynthesis based on the well-characterized pathways of related p-menthane (B155814) monoterpenoids in plants, particularly within the Mentha (mint) species.[3] This document details the precursor molecules, key enzymatic steps, and potential regulatory points. It also includes structured tables of relevant (though extrapolated) quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the proposed biosynthetic route and experimental workflows to facilitate further research and application in drug development and biotechnology.

Introduction

This compound is a monoterpene characterized by a cyclohexane (B81311) ring with methyl and prop-1-en-2-yl substituents at positions 1 and 4, respectively, and a conjugated diene system within the ring.[1] As a member of the p-menthane class of monoterpenes, its biosynthesis is believed to follow the general route established for other prominent members like menthol (B31143) and carvone, originating from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in the plastids of plant cells and can be divided into three main stages:

-

Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): The pathway begins with the condensation of one molecule of IPP and one molecule of DMAPP, both derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS).[3]

-

Cyclization of GPP to a p-Menthane Scaffold: The linear GPP molecule is then cyclized by a specific monoterpene synthase. While a dedicated this compound synthase has not been definitively identified, it is hypothesized that an enzyme with similarities to limonene (B3431351) synthase could catalyze the formation of a cationic intermediate that leads to the p-menthane skeleton.

-

Modification of the p-Menthane Backbone: Subsequent enzymatic modifications, likely involving dehydrogenases or other redox enzymes, would then introduce the conjugated double bonds characteristic of this compound. The formation of the exocyclic double bond could also be part of the cyclization reaction or a subsequent step.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central isoprenoid precursors to this compound.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available in the literature. However, data from related p-menthane monoterpenoid pathways can provide a baseline for expected enzyme kinetics and product yields. The following tables are templates for organizing future experimental data.

Table 1: Kinetic Properties of a Putative this compound Synthase

| Parameter | Value | Units | Conditions |

| Substrate | Geranyl Diphosphate (GPP) | ||

| Km | Data not available | µM | pH 7.0, 30°C, 10 mM Mg2+ |

| Vmax | Data not available | pmol/mg protein/h | |

| kcat | Data not available | s-1 | |

| Optimal pH | Data not available | ||

| Optimal Temperature | Data not available | °C |

Table 2: Product Profile of a Putative this compound Synthase from GPP

| Product | Relative Abundance (%) |

| This compound | Data not available |

| Limonene | Data not available |

| α-Pinene | Data not available |

| β-Pinene | Data not available |

| Other Monoterpenes | Data not available |

Experimental Protocols

The following section details methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification and Quantification of this compound by GC-MS

Objective: To identify and quantify this compound in plant tissue extracts.

Methodology:

-

Plant Material Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., leaves, flowers) in liquid nitrogen.

-

Extract the powdered tissue with a suitable organic solvent (e.g., hexane (B92381), diethyl ether) containing an internal standard (e.g., n-dodecane).

-

Vortex the mixture thoroughly and centrifuge to pellet cell debris.

-

Carefully transfer the supernatant to a new vial and concentrate under a gentle stream of nitrogen if necessary.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: 5°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

-

Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic this compound standard.[1]

-

Quantification: Calculate the concentration based on the peak area relative to the internal standard.

-

Terpene Synthase Enzyme Assay

Objective: To test the activity of a candidate terpene synthase enzyme in converting GPP to this compound.

Methodology:

-

Enzyme Source:

-

Crude protein extract from plant tissue.

-

Recombinant protein expressed in a heterologous system (e.g., E. coli, yeast).

-

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol.

-

Reaction Mixture:

-

50 µL of assay buffer.

-

10 µM [1-3H]GPP (or unlabeled GPP for GC-MS analysis).

-

1-10 µg of enzyme preparation.

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction:

-

Stop the reaction by adding 200 µL of saturated NaCl.

-

Overlay the mixture with 500 µL of hexane and vortex vigorously to extract the terpene products.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

For Radiolabeled Substrate: Analyze the hexane extract by liquid scintillation counting.

-

For Unlabeled Substrate: Analyze the hexane extract by GC-MS as described in section 4.1.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for identifying and characterizing a novel terpene synthase.

Conclusion and Future Directions

The biosynthesis of this compound in plants is proposed to follow the canonical monoterpene pathway, originating from GPP and proceeding through cyclization and subsequent enzymatic modifications. While the specific enzymes, particularly the dedicated terpene synthase and any modifying enzymes, remain to be definitively identified, the framework presented in this guide provides a solid foundation for future research.

Future efforts should focus on:

-

Identification and characterization of the specific this compound synthase(s) from plants known to produce this compound.

-

Elucidation of the subsequent enzymatic steps that lead to the final triene structure.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound for applications in the pharmaceutical, flavor, and fragrance industries.

By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, unlocking its full potential for various biotechnological applications.

References

"chemical structure and stereochemistry of p-Mentha-1,3,8-triene"

An In-depth Technical Guide to p-Mentha-1,3,8-triene: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and experimental protocols related to this compound. This monoterpene, found in various plants, is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries.[1][2]

Chemical Structure

This compound is a monoterpene characterized by a cyclohexa-1,3-diene ring substituted with a methyl group at position 1 and a prop-1-en-2-yl (isopropenyl) group at position 4.[3][4] Its structure is based on the p-menthane (B155814) backbone.[5][6]

The conjugated diene system within the cyclohexane (B81311) ring and the exocyclic double bond of the isopropenyl group make the molecule highly reactive and susceptible to oxidation and aromatization.[7] This inherent instability can complicate its purification and storage.[7]

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

This compound is an achiral molecule.[10] It does not possess any stereocenters and, therefore, does not exhibit optical activity.[10]

The absence of chirality can be explained by examining its structure. The carbon atoms at positions 1, 2, 3, and 4 of the cyclohexadiene ring are all sp² hybridized as they are part of double bonds. Consequently, these atoms are trigonal planar and cannot be stereocenters. The remaining ring carbons, C5 and C6, are sp³ hybridized but are each bonded to two hydrogen atoms, meaning they are not chiral centers. Therefore, the molecule lacks a chiral center and is superimposable on its mirror image.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1][5][7][8][9] |

| Molecular Weight | 134.22 g/mol | [1][5][7][10] |

| CAS Number | 18368-95-1 | [1][7][8][9] |

| Boiling Point | 196.00 to 197.00 °C @ 760.00 mm Hg | [11] |

| 56 °C @ 5 Torr | [2] | |

| Density | 0.8825 g/cm³ | [2] |

| Flash Point | 130.00 °F (54.44 °C) | [11] |

| logP (o/w) | 4.031 (est) | [2][11] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source |

| Mass Spectrometry (GC-MS) | Base peak: m/z 119; Molecular ion: m/z 134 | [4] |

| IR Spectroscopy (Vapor Phase) | Spectra available | [4][12] |

| Kovats Retention Index | 1118.7 (Semi-standard non-polar column) | [4][13] |

Experimental Protocols

Chemical Synthesis

A primary method for the synthesis of this compound involves the reaction of 4-methylcyclohex-3-en-1-one (B30685) with an organometallic reagent followed by dehydration.[14][15]

Protocol: Synthesis from 4-Methylcyclohex-3-enone [14]

-

Grignard Reaction: A Grignard reagent is prepared from 2-bromopropene. 4-methylcyclohex-3-enone, dissolved in ether, is then added to the Grignard reagent at 0°C and left for 12 hours. The product is isolated without the use of acidic conditions during work-up.

-

Dehydration: The resulting alcohol is dissolved in pyridine. Phosphorus oxychloride is added at 0°C, and the mixture is left for 30 minutes to induce dehydration, yielding a mixture containing this compound.

-

Purification: The final product mixture, which may also contain isomers and p-cymene, can be separated by preparative gas chromatography.[14]

Other reported synthetic routes include metal-ammonia reductions and Wittig reactions.[7][14]

Isolation from Natural Sources and Identification

This compound was first identified as a principal volatile component in parsley (Petroselinum crispum).[3][5]

Protocol: Steam Distillation and GC-MS Analysis [5]

-

Extraction: Volatile compounds are extracted from plant material (e.g., parsley leaves) using steam distillation.

-

Solvent Extraction: The distillate is then extracted with a low-boiling-point solvent such as isopentane (B150273) to concentrate the organic compounds.[2][3]

-

Identification: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the individual components, including this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of volatile compounds like this compound.[7]

Methodology:

-

Column Selection: For the analysis of a non-polar monoterpene like this compound, a non-polar GC column is typically the standard choice.[7] These columns, often with stationary phases like 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, separate compounds based on their boiling points.

-

Sample Preparation: Due to its instability, the inclusion of antioxidants may be necessary to prevent degradation during analysis.[7]

-

Analysis: The sample is injected into the GC, where compounds are separated based on their retention time. The separated compounds then enter the mass spectrometer, which provides a mass spectrum used for identification.

Visualized Workflows and Pathways

Logical Diagram: Chemical Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of this compound.

Logical Diagram: Isolation and Analysis Workflow

Caption: Workflow for the extraction and identification of this compound from plants.

Logical Diagram: Simplified Biosynthesis Pathway

Caption: The initial steps of the p-menthane monoterpene biosynthesis pathway.[5]

References

- 1. Cas 18368-95-1,p-menthatriene,this compound | lookchem [lookchem.com]

- 2. p-menthatriene,this compound CAS#: 18368-95-1 [m.chemicalbook.com]

- 3. p-menthatriene,this compound | 18368-95-1 [chemicalbook.com]

- 4. This compound | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 18368-95-1 [smolecule.com]

- 6. Showing Compound this compound (FDB015991) - FooDB [foodb.ca]

- 7. This compound | 18368-95-1 | Benchchem [benchchem.com]

- 8. 1,3,8-p-Menthatriene [webbook.nist.gov]

- 9. 1,3,8-p-Menthatriene [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. para-menthatriene, 18368-95-1 [thegoodscentscompany.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,3,8-p-Menthatriene [webbook.nist.gov]

- 14. connectsci.au [connectsci.au]

- 15. p-menthatriene,this compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of p-Mentha-1,3,8-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene p-Mentha-1,3,8-triene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.8 - 6.2 | m | - |

| H-3 | 5.8 - 6.2 | m | - |

| H-5α, H-5β | 2.2 - 2.4 | m | - |

| H-6α, H-6β | 2.2 - 2.4 | m | - |

| H-7 (CH₃) | 1.7 - 1.9 | s | - |

| H-9 (CH₃) | 1.8 - 2.0 | s | - |

| H-10 (CH₂) | 4.8 - 5.0 | s | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 30 - 35 |

| C-6 | 25 - 30 |

| C-7 (CH₃) | 20 - 25 |

| C-8 | 145 - 150 |

| C-9 (CH₃) | 20 - 25 |

| C-10 (CH₂) | 110 - 115 |

Note: As with the ¹H NMR data, a complete, experimentally verified ¹³C NMR dataset with assignments for this compound is not widely published. The values provided are estimates based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~3030 | Medium | =C-H stretch (cyclic alkene) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (conjugated diene) |

| ~1600 | Medium | C=C stretch (aromatic-like) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 134 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | 100 (Base Peak) | [M - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for terpene analysis.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio. Injector temperature is set to 250°C.

-

Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, which is held for several minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Visualization of Experimental Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information and standardized protocols to aid in the rigorous scientific investigation of this compound. For definitive structural confirmation, a complete set of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

An In-depth Technical Guide to p-Mentha-1,3,8-triene: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in a variety of plants, including parsley and members of the Mentha genus.[1][2] As a volatile organic compound, it contributes to the aromatic profile of these plants.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its analysis and hypothetical synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, with the IUPAC name 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene, is a monoterpene characterized by a cyclohexadiene ring substituted with a methyl and an isopropenyl group.[1] Its structure and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1][5] |

| Molecular Weight | 134.22 g/mol | [1][5] |

| CAS Number | 18368-95-1 | [1][5] |

| IUPAC Name | 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene | [1] |

| Synonyms | p-1,3,8-Menthatriene, 1,3,8-p-Menthatriene | [1] |

| Boiling Point | 196-197 °C at 760 mmHg | [2][5] |

| Density | 0.868 g/cm³ | [5] |

| Flash Point | 54.44 - 54.6 °C | [2][5] |

| Appearance | Oily liquid (inferred) | |

| Odor | Turpentine, camphor, herbal, woody | [3] |

| Solubility | Soluble in organic solvents | [6] |

A notable chemical characteristic of this compound is its inherent instability due to a high susceptibility to oxidation. The conjugated triene system within the molecule makes it highly reactive, particularly towards oxygen, which can lead to aromatization. This reactivity complicates its purification and storage, often requiring protective measures to prevent degradation.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound.[7] The expected mass spectrum would show a molecular ion peak ([M]⁺) at m/z 134. Key fragmentation ions are also anticipated, with a significant peak at m/z 119.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Olefinic Protons | ~4.5 - 6.0 |

| ¹H | Aliphatic Protons | ~1.7 - 2.8 |

| ¹H | Methyl Protons | ~1.0 - 1.8 |

| ¹³C | Olefinic Carbons | ~100 - 150 |

| ¹³C | Aliphatic Carbons | ~20 - 40 |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Natural Sources

This compound can be isolated from essential oils of various plants. A general protocol for its extraction and purification is as follows:

Protocol 1: Isolation by Steam Distillation and Chromatography

-

Plant Material Preparation: Fresh or dried plant material (e.g., parsley leaves) is subjected to steam distillation to extract the essential oil.[3]

-

Extraction: The distillate is collected, and the oil layer is separated from the aqueous layer. The aqueous layer can be further extracted with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to maximize the recovery of volatile compounds.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure at a low temperature to avoid degradation of the thermolabile components.

-

Chromatographic Purification: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is used to separate the hydrocarbon fraction containing this compound from more polar compounds. Fractions are collected and analyzed by GC-MS to identify those containing the target compound.

Chemical Synthesis

Hypothetical Protocol 2: Synthesis via Dehydration of a p-Menthadienol Derivative

This hypothetical protocol is based on the general principle of acid-catalyzed dehydration of alcohols to form alkenes.

-

Starting Material: A suitable precursor, such as a p-menthadienol derivative (e.g., p-mentha-1,5-dien-8-ol), is chosen.

-

Reaction Setup: The alcohol is dissolved in a high-boiling point, non-polar solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Dehydration: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the triene.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent to yield pure this compound.

Characterization by GC-MS

Protocol 3: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for the separation of this non-polar analyte.[7]

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

-

Injector and Transfer Line Temperatures: The injector temperature is typically set to 250°C and the transfer line to 280°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is set from m/z 40 to 400.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to determine the retention time and fragmentation pattern of this compound, which are then compared to reference data or spectral libraries for confirmation.

Biological Activity

Preliminary research suggests that this compound may possess biological activities, including potential antimicrobial properties.[8] However, detailed studies on its specific mechanisms of action and its effects on cellular signaling pathways are currently lacking in the scientific literature. The broader Mentha genus is known for a wide range of biological activities, including antioxidant and antibacterial effects, which are often attributed to a complex mixture of phytochemicals, including various terpenoids.[9][10][11][12] Further research is needed to elucidate the specific pharmacological profile of this compound.

Visualizations

As there is no specific signaling pathway described for this compound in the available literature, a general experimental workflow for its analysis is presented below.

Figure 1. General experimental workflow for the isolation, synthesis, and analysis of this compound.

Conclusion

This compound is a monoterpene with defined physicochemical properties but remains a relatively understudied natural product in terms of its biological activity and synthetic methodologies. This guide consolidates the available information and provides a framework for future research. The detailed protocols, though in some cases hypothetical, offer a starting point for the isolation, synthesis, and characterization of this compound, which may hold potential for applications in the pharmaceutical and flavor industries. Further investigation into its pharmacological effects is warranted to fully understand its potential as a bioactive molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p-menthatriene,this compound CAS#: 18368-95-1 [m.chemicalbook.com]

- 4. p-menthatriene,this compound | 18368-95-1 [chemicalbook.com]

- 5. This compound | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 18368-95-1 | Benchchem [benchchem.com]

- 8. p-menthatriene,this compound synthesis - chemicalbook [chemicalbook.com]

- 9. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of p-Mentha-1,3,8-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

p-Mentha-1,3,8-triene is a monoterpene with a conjugated triene system, a structure that suggests potential applications but also presents challenges in its synthesis and stability.[1] While chemical synthesis routes exist, enzymatic synthesis offers a promising avenue for stereospecific and environmentally benign production. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound, based on established principles of monoterpene biosynthesis in plants, particularly within the Mentha genus.[2][3] Due to the limited direct research on the biosynthesis of this specific triene, this document presents a hypothetical pathway, providing a framework for future research and discovery. It includes detailed potential experimental protocols, templates for quantitative data analysis, and visualizations of the proposed biochemical logic.

Proposed Biosynthetic Pathway for this compound

The enzymatic synthesis of this compound is hypothesized to be a two-step process originating from the universal C10 monoterpene precursor, geranyl diphosphate (B83284) (GPP). This pathway likely involves the action of a monoterpene synthase followed by a dehydrogenase.

Step 1: Cyclization of Geranyl Diphosphate (GPP) to a p-Menthadiene Intermediate

The initial step in the biosynthesis of p-menthane (B155814) monoterpenes is the cyclization of GPP, which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs).[3] For the formation of a precursor to this compound, a plausible intermediate is a p-menthadiene such as γ-terpinene or α-terpinene. A hypothetical p-menthadiene synthase would catalyze the isomerization of GPP to linalyl diphosphate, followed by a series of carbocation-mediated cyclizations and rearrangements, ultimately leading to the formation of the p-menthadiene skeleton.

Step 2: Dehydrogenation to form this compound

The subsequent and final step would involve the introduction of a third double bond to create the conjugated triene system characteristic of this compound. This is likely accomplished by a p-menthadiene dehydrogenase . This enzyme would catalyze the oxidation of the p-menthadiene intermediate, using a cofactor such as NAD⁺ or NADP⁺ as an electron acceptor. This type of reaction is a known modification step in the biosynthesis of various terpenoids.[5]

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound from GPP.

Quantitative Data for Analogous Enzymatic Reactions

As there is no specific quantitative data for the enzymatic synthesis of this compound, the following tables provide representative data from well-characterized analogous enzymes. This information can serve as a benchmark for future experimental work.

Table 1: Kinetic Parameters of a Representative Monoterpene Synthase (γ-terpinene synthase)

| Parameter | Value | Enzyme Source | Substrate | Reference |

|---|---|---|---|---|

| K_m | 5.5 ± 0.6 µM | Vitis vinifera | GPP | Lücker et al. (2004) |

| k_cat | 0.12 s⁻¹ | Vitis vinifera | GPP | Lücker et al. (2004) |

| Optimal pH | 6.5 - 7.0 | Thymus vulgaris | GPP | Guitton et al. (2010) |

| Divalent Cation | Mg²⁺, Mn²⁺ | Various | GPP | Various |

Table 2: Properties of a Representative NAD(P)⁺-Dependent Terpenoid Dehydrogenase

| Property | Value | Enzyme | Substrate | Reference |

|---|---|---|---|---|

| Cofactor | NADP⁺ | (-)-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | Ringer et al. (2003) |

| Optimal pH (Oxidation) | 9.5 | (-)-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | Ringer et al. (2003) |

| K_m (Substrate) | 12 ± 1 µM | (-)-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | Ringer et al. (2003) |

| K_m (Cofactor) | 21 ± 2 µM | (-)-Isopiperitenol Dehydrogenase | NADP⁺ | Ringer et al. (2003) |

Experimental Protocols

The following sections provide detailed, adaptable protocols for the heterologous expression, purification, and characterization of the hypothetical enzymes involved in this compound synthesis.

Heterologous Expression and Purification of a Candidate Terpene Synthase

This protocol describes the expression of a candidate terpene synthase gene in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

- Synthesize the codon-optimized open reading frame (ORF) of the candidate terpene synthase gene.

- Clone the ORF into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag for affinity purification.

- Verify the construct by DNA sequencing.

2. Protein Expression:

- Transform E. coli BL21(DE3) cells with the expression vector.

- Grow a 10 mL starter culture in LB medium with appropriate antibiotics overnight at 37°C.

- Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue incubation at 18°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Desalt the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10% glycerol) using a desalting column.

- Assess protein purity by SDS-PAGE.

In Vitro Assay for Terpene Synthase Activity

This assay is designed to identify the products of the purified terpene synthase.[6]

1. Reaction Mixture:

- In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

- Assay Buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 10% glycerol)

- 10 mM MgCl₂

- 5 mM DTT

- 50 µM GPP (substrate)

- 5-10 µg of purified enzyme

2. Reaction Incubation:

- Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

- Stop the reaction by vortexing vigorously for 30 seconds.

- Separate the phases by centrifugation (1,000 x g, 5 min).

- Carefully transfer the organic layer to a new vial containing anhydrous Na₂SO₄ to remove any residual water.

- Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products by comparing their mass spectra and retention times with authentic standards.

In Vitro Assay for NAD(P)⁺-Dependent Dehydrogenase Activity

This spectrophotometric assay measures the activity of a candidate dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.[7]

1. Reaction Mixture:

- In a 1 mL quartz cuvette, prepare a reaction mixture containing:

- 100 mM Glycine-NaOH buffer (pH 9.5)

- 1 mM NADP⁺ (or NAD⁺)

- 5-10 µg of purified dehydrogenase enzyme

- Bring the total volume to 980 µL with sterile water.

2. Reaction Initiation and Measurement:

- Equilibrate the cuvette in a spectrophotometer at 30°C for 5 minutes.

- Initiate the reaction by adding 20 µL of the p-menthadiene substrate (e.g., 50 mM stock in DMSO, for a final concentration of 1 mM).

- Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

3. Data Analysis:

- Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

- Perform control reactions without the enzyme or without the substrate to account for any background absorbance changes.

- Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Experimental Workflow Visualization

Caption: A general experimental workflow for the characterization of candidate enzymes.

Conclusion and Future Perspectives

This guide presents a hypothetical yet plausible enzymatic pathway for the synthesis of this compound. The proposed route, involving a p-menthadiene synthase and a subsequent dehydrogenase, is grounded in the well-established principles of monoterpene biosynthesis. The significant challenge of the product's inherent instability may explain the current lack of literature on its direct biosynthesis.[1]

Future research should focus on genome mining of plants known to produce p-menthane derivatives to identify candidate terpene synthase and dehydrogenase genes. The experimental protocols outlined herein provide a robust framework for the heterologous expression and functional characterization of these candidate enzymes. Successful identification and characterization of the enzymes responsible for this compound biosynthesis will not only elucidate a novel metabolic pathway but also provide powerful biocatalysts for the sustainable production of this and other valuable conjugated monoterpenes for the pharmaceutical and chemical industries.

References

- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9617564B2 - Production of volatile dienes by enzymatic dehydration of light alkenols - Google Patents [patents.google.com]

- 3. Frontiers | Novel concepts and engineering strategies for heterologous expression of efficient hydrogenases in photosynthetic microorganisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Measurement for Alcohol Dehydrogenase (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]

Isolating and Identifying p-Mentha-1,3,8-triene: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for isolating and identifying the monoterpene p-Mentha-1,3,8-triene from essential oil sources.

Introduction

This compound is a naturally occurring monoterpene found in the essential oils of various plants. As a volatile organic compound, it contributes to the characteristic aroma of its source plants.[1] This technical guide provides a comprehensive overview of the isolation and identification of this compound from essential oils, with a focus on detailed experimental protocols, quantitative data presentation, and structural elucidation techniques. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a constituent of numerous essential oils, with its concentration varying depending on the plant species, geographical origin, and harvesting time. Notably, it is a significant component in the essential oils of the Apiaceae family, particularly parsley (Petroselinum crispum) and dill (Anethum graveolens), as well as in some Mentha species.

| Plant Source | Plant Part | Concentration of this compound (%) | Reference |

| Petroselinum crispum (Parsley) | Seeds | 22.59 | [2] |

| Petroselinum crispum (Parsley) | Leaves | 7.9 - 23.4 | [3] |

| Anethum graveolens (Dill) | Aerial Parts | Not explicitly quantified, but present | [4] |

| Achillea species (Yarrow) | Flowers | 0.15 - 0.19 | [4] |

Isolation of this compound from Essential Oils

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting volatile compounds like this compound from plant material.[5][6] The process involves passing steam through the plant material, which vaporizes the volatile oils. The vapor is then condensed and collected.

Experimental Protocol: Steam Distillation of Parsley Seeds

-

Plant Material Preparation: Coarsely grind dried parsley seeds (Petroselinum crispum) to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the ground parsley seeds in the distillation flask and add distilled water until the material is fully submerged.

-

Distillation: Heat the flask to boil the water, generating steam that will pass through the plant material. The steam, carrying the volatile essential oil components, will rise and be directed into the condenser.

-

Condensation and Collection: The vapor mixture is cooled in the condenser and collected in a receiving vessel. The essential oil, being immiscible with water, will form a separate layer.

-

Separation and Drying: Separate the essential oil from the aqueous layer (hydrosol) using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Step 2: Purification of this compound

The crude essential oil is a complex mixture of various volatile compounds. To isolate this compound, further purification steps such as fractional distillation and column chromatography are necessary.

2.1 Fractional Distillation

Fractional distillation separates compounds based on their different boiling points. This technique can be used to enrich the fraction containing this compound.

Experimental Protocol: Fractional Distillation of Parsley Seed Oil

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump.

-

Distillation: Place the crude parsley seed oil in the distillation flask. Apply a vacuum and gently heat the flask.

-

Fraction Collection: Collect fractions at different temperature ranges. Since this compound is a monoterpene, it will likely distill in the lower boiling point fractions.

-

Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.

2.2 Silica (B1680970) Gel Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their polarity.[7][8][9]

Experimental Protocol: Column Chromatography of Enriched Fraction

-

Column Preparation: Prepare a glass column packed with silica gel as the stationary phase, equilibrated with a non-polar solvent such as hexane.[7]

-

Sample Loading: Dissolve the this compound enriched fraction from fractional distillation in a minimal amount of the non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).[7]

-

Fraction Collection: Collect the eluted fractions in separate tubes.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and analyze the fractions containing the target compound by GC-MS.

-

Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the isolated compound.

Identification of this compound

The identification of the isolated compound as this compound is achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the mass spectrum are characteristic for a specific compound.

-

Retention Index (RI): The Kovats retention index is a standardized measure of the retention time of a compound. For this compound, the reported Kovats retention index on a non-polar column is approximately 1118.7.[1]

-

Mass Spectrum: The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]+) is observed at m/z 134. Key fragment ions are typically observed at m/z 119, 105, 91, and 77.[1]

| Ion (m/z) | Relative Intensity | Proposed Fragment |

| 134 | Moderate | Molecular Ion [C10H14]+ |

| 119 | High | [M - CH3]+ |

| 91 | High | Tropylium ion [C7H7]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.[10]

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the olefinic protons in the cyclohexadiene ring, the protons of the isopropenyl group, and the methyl and methylene (B1212753) protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (e.g., olefinic, aliphatic).

(Note: Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound require access to specialized spectroscopic databases.)

Conclusion

The isolation and identification of this compound from essential oils is a systematic process involving steam distillation for initial extraction, followed by fractional distillation and column chromatography for purification. The structural confirmation of the isolated compound is achieved through a combination of GC-MS and NMR spectroscopy. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to successfully isolate and characterize this and other related monoterpenes from natural sources. The inherent instability of this compound due to its conjugated triene system necessitates careful handling and storage to prevent oxidation and degradation.[11]

References

- 1. This compound | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Essential Oil of Petroselinum crispum (Mill) Fuss Seeds from Peru: Phytotoxic Activity and In Silico Evaluation on the Target Enzyme of the Glyphosate Herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. column-chromatography.com [column-chromatography.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. This compound | 18368-95-1 | Benchchem [benchchem.com]

The Role of p-Mentha-1,3,8-triene as a Plant Metabolite: A Technical Guide

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene and a significant secondary metabolite in various aromatic plants.[1] This technical guide provides an in-depth analysis of its biosynthesis, prevalence in the plant kingdom, and its multifaceted role as a plant metabolite. The document details its biological activities, including antimicrobial and antifeedant properties, and explores its potential allelopathic functions. Comprehensive experimental protocols for the extraction, isolation, and quantification of this compound are provided, alongside a review of the methodologies for assessing its biological efficacy. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant science, and drug development.

Introduction

This compound, a member of the menthane monoterpenoids, is a volatile organic compound characterized by a cyclohexa-1,3-diene structure substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups, respectively.[1][2][3] As a constituent of essential oils in various plant species, it contributes to their characteristic aroma and flavor profiles.[4] Beyond its sensory attributes, this compound participates in a range of ecological interactions, functioning as a plant defense compound and potentially as an allelochemical.[4][5] Its biological activities make it a molecule of interest for applications in the pharmaceutical, agricultural, and fragrance industries.[4] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its role as a plant metabolite.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes in plants such as those in the Mentha genus, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[2][6] The pathway commences with the universal C10 precursor, geranyl pyrophosphate (GPP).

The key steps in the proposed biosynthetic pathway are:

-

Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), both derived from the MEP pathway, are condensed by GPP synthase to form GPP.[7][8]

-

Cyclization to Limonene (B3431351): GPP undergoes cyclization, catalyzed by a specific monoterpene synthase, (-)-limonene (B1674923) synthase, to form the monoterpene olefin, (-)-limonene. This is a crucial branch point in the synthesis of many p-menthane (B155814) monoterpenoids.[2]

-

Proposed Conversion to this compound: The final steps to introduce the conjugated diene system and the exocyclic double bond from limonene are not fully elucidated but are hypothesized to involve a series of oxidation and dehydration reactions. One plausible route involves hydroxylation followed by dehydration.

Occurrence and Quantitative Data

This compound is a significant component of the essential oils of several plant species, particularly within the Apiaceae family. Its concentration can vary widely depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

| Plant Species | Common Name | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Petroselinum crispum | Parsley | Apiaceae | Leaves | 5.4 - 68.0 | [9][10][11][12][13] |

| Petroselinum crispum | Parsley | Apiaceae | Seeds | 17.7 - 22.59 | [14] |

| Anethum graveolens | Dill | Apiaceae | Leaves/Herb | 5.4 - 10.0 | [5][15][16] |

| Thymus pubescens | Thyme | Lamiaceae | Aerial Parts | 8.87 | |

| Curcuma longa | Turmeric | Zingiberaceae | Leaves | 1.76 | |

| Mentha spicata | Spearmint | Lamiaceae | Leaves | Present | [7] |

| Salvia argentea | Silver Sage | Lamiaceae | Aerial Parts | Reported | [17] |

| Dracocephalum kotschyi | - | Lamiaceae | Aerial Parts | Reported | [17] |

Table 1: Quantitative occurrence of this compound in various plant species.

Biological Activities and Role as a Plant Metabolite

This compound plays a significant role in the chemical ecology of the plants that produce it, primarily through its involvement in defense mechanisms.

Antimicrobial Activity

Monoterpenes, including this compound, are known to possess antimicrobial properties against a range of bacteria and fungi.[4][18] The primary mechanism of action is believed to be the disruption of the microbial cell membrane's lipid structure, leading to increased permeability and leakage of intracellular components.[4][19][20] This disruption can also interfere with membrane-bound enzymes and transport systems.

Antifeedant Activity

This compound has been identified as an antifeedant against certain insect herbivores, such as the larvae of Spodoptera littoralis.[4] Antifeedants deter feeding by interacting with the insect's gustatory receptors, making the plant tissue unpalatable. This activity is a crucial component of the plant's defense against herbivory. While specific quantitative data for this compound is limited, studies on other monoterpenes show significant antifeedant indices against various pests.[21][22][23][24][25]

Allelopathic Potential

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Given that essential oils rich in this compound, such as that from parsley seeds, have demonstrated phytotoxic activity, it is plausible that this compound contributes to the allelopathic potential of the plant.[14] This can provide a competitive advantage by inhibiting the growth of neighboring plants.

Experimental Protocols

Detailed methodologies are critical for the accurate study of this compound. The following sections provide representative protocols for its extraction, analysis, and the assessment of its biological activity.

Extraction of Essential Oil by Hydrodistillation

This protocol is suitable for extracting volatile compounds, including this compound, from plant material.

Materials and Equipment:

-

Fresh or dried plant material (e.g., parsley leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh approximately 100-200 g of fresh, chopped plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Begin heating the flask using the heating mantle. The rate of distillation should be controlled to ensure a steady boil without excessive foaming.

-

Continue the hydrodistillation for 3 hours, collecting the volatile oil in the calibrated tube of the Clevenger apparatus.[10]

-

After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried oil to a sealed, airtight glass vial and store at 4°C in the dark until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis and quantification of this compound in an essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Essential oil sample

-

Solvent (e.g., n-hexane or ethanol)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane) in an autosampler vial.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[26]

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5°C/min, and hold for 5 minutes.[27]

-

Injection Volume: 1 µL with a split ratio of 1:20.

-

MS Conditions:

-

Ion Source Temperature: 200°C

-

Ionization Energy: 70 eV

-

Mass Range: 40-500 amu

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of a known standard and/or a reference library (e.g., NIST).

-

Quantify the relative percentage of this compound by integrating the peak area and expressing it as a percentage of the total integrated area of all identified compounds.

-

Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol provides a method to assess the antifeedant activity of this compound against a generalist herbivore like Spodoptera littoralis.

Materials and Equipment:

-

Spodoptera littoralis larvae (e.g., third instar)

-

Fresh host plant leaves (e.g., castor bean or cabbage)

-

This compound or essential oil containing it

-

Solvent (e.g., acetone (B3395972) or ethanol)

-

Petri dishes lined with moist filter paper

-

Leaf disc cutter (cork borer)

-

Micropipette

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 50, 100, 250, 500 µg/cm²) in a suitable volatile solvent. Use the solvent alone as a control.

-

Treatment of Leaf Discs: Cut uniform leaf discs (e.g., 4 cm diameter). Apply a known volume of the test solution evenly onto the surface of each leaf disc and allow the solvent to evaporate completely. Control discs are treated with solvent only.

-

Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one pre-weighed, starved (for ~4 hours) larva into each dish.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for 24 hours.

-

Data Collection: After 24 hours, remove the larvae and reweigh them. Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculation: Calculate the Antifeedant Index (AFI) using the following formula:

-

AFI (%) = [(C - T) / (C + T)] x 100

-

Where C is the consumption of the control disc and T is the consumption of the treated disc.

-

Conclusion

This compound is a versatile and ecologically significant plant metabolite. Its biosynthesis via the MEP pathway and subsequent modification of the limonene skeleton highlights the complex enzymatic machinery within plants for producing a diverse array of monoterpenes. As a major component of essential oils in plants like parsley and dill, it not only defines their organoleptic properties but also serves as a crucial element of their defense strategy against microbes and herbivores. The potential allelopathic effects of this compound further underscore its importance in shaping plant communities. The methodologies detailed in this guide provide a framework for the continued investigation of this compound, which holds promise for the development of new antimicrobial, insecticidal, and herbicidal agents derived from natural sources. Further research is warranted to fully elucidate its biosynthetic pathway, explore its mechanism of action at the molecular level, and quantify its efficacy in a broader range of biological systems.

References

- 1. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Showing Compound this compound (FDB015991) - FooDB [foodb.ca]

- 4. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. tandfonline.com [tandfonline.com]

- 11. essencejournal.com [essencejournal.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. agronomy.emu.ee [agronomy.emu.ee]

- 14. The Essential Oil of Petroselinum crispum (Mill) Fuss Seeds from Peru: Phytotoxic Activity and In Silico Evaluation on the Target Enzyme of the Glyphosate Herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [dr.lib.iastate.edu]

- 16. bdbotsociety.org [bdbotsociety.org]

- 17. This compound | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchmgt.monash.edu [researchmgt.monash.edu]

- 19. researchgate.net [researchgate.net]

- 20. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. dialnet.unirioja.es [dialnet.unirioja.es]

- 24. idosi.org [idosi.org]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. mdpi.com [mdpi.com]

- 27. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Discovery and Synthesis of p-Mentha-1,3,8-triene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene identified as a significant component of the essential oil of parsley (Petroselinum crispum) and other aromatic plants. Its conjugated diene system and reactive nature have made it a subject of interest in synthetic and natural product chemistry. This technical guide provides a comprehensive overview of the historical discovery of this compound, detailing its initial isolation from natural sources and the first total synthesis by A.J. Birch and G. Subba Rao. This document includes detailed experimental protocols, tabulated quantitative data from the original studies, and visualizations of the synthetic and biosynthetic pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound is a monoterpene characterized by a cyclohexa-1,3-diene ring substituted with a methyl group at position 1 and a prop-1-en-2-yl group at position 4.[1] Its presence in various plant essential oils contributes to their characteristic aroma and potential biological activities. The conjugated triene system within the molecule makes it highly susceptible to oxidation and rearrangement, posing challenges for its isolation and synthesis. This guide delves into the foundational research that led to the identification and synthesis of this intriguing natural product.

Historical Discovery: Isolation from Petroselinum sativum

The first identification of this compound was from the essential oil of Yugoslavian parsley (Petroselinum sativum Hoff., now more commonly known as Petroselinum crispum).[2] The structure was elucidated based on spectroscopic data and chemical degradation studies. The isolation from this natural source marked the initial discovery of this monoterpene.

First Total Synthesis: The Work of Birch and Subba Rao (1969)

The first total synthesis of this compound was reported in 1969 by A.J. Birch and G. Subba Rao.[2] Their synthetic strategy provided unambiguous confirmation of the structure of the natural product. The synthesis involved a multi-step sequence starting from 4-methylcyclohex-3-enone.

Synthetic Strategy

The key steps in the synthesis were the formation of a cyanohydrin, followed by dehydration to introduce a double bond, a Grignard reaction to form the acetyl group, and finally, a Wittig reaction to create the exocyclic double bond.

Experimental Protocols

The following are detailed experimental protocols derived from the work of Birch and Subba Rao.[2]

Step 1: Synthesis of 1-cyano-4-methylcyclohex-3-ene-1-carbonitrile Mixture

-

Reactants: 4-Methylcyclohex-3-enone (10 g), acetone (B3395972) cyanohydrin (40 ml), saturated aqueous potassium hydroxide (B78521) (2 ml).

-

Procedure: 4-Methylcyclohex-3-enone and acetone cyanohydrin are treated with saturated aqueous potassium hydroxide for 12 hours. The resulting cyanohydrin (13.8 g) is obtained. This intermediate is then dehydrated by treating it with phosphorus oxychloride (15 ml) in pyridine (B92270) (30 ml) at 0°C for 12 hours.

-

Purification: The product is purified by distillation.

-

Yield: 10.2 g.

Step 2: Synthesis of 1-acetyl-4-methylcyclohexa-1,3-diene

-

Reactants: The nitrile mixture from Step 1 (5 g), methylmagnesium iodide (from 7 g of methyl iodide), ether.

-

Procedure: The nitrile mixture in ether is added to a solution of methylmagnesium iodide at 0°C under a nitrogen atmosphere. The reaction mixture is left for 12 hours and then refluxed for 2 hours.

-

Purification: The product is worked up and purified by distillation.

-

Yield: 65%.

Step 3: Synthesis of this compound

-

Reactants: 1-acetyl-4-methylcyclohexa-1,3-diene, methyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-butyllithium).

-

Procedure: The ketone from Step 2 is subjected to a Wittig reaction with methyltriphenylphosphonium bromide. The ylide is generated in situ by the action of a strong base.

-

Purification: The product mixture, containing this compound, its isomer, and p-cymene, is separated by preparative gas-liquid chromatography (g.l.c.).

-

Yield: The major product is this compound (70% of the hydrocarbon mixture).

Quantitative Data from the First Synthesis

The following tables summarize the quantitative data reported by Birch and Subba Rao.[2]

Table 1: Physical and Spectroscopic Data of Synthetic Intermediates

| Compound | Boiling Point (°C/mm Hg) | UV (λmax, nm) | Extinction Coefficient (ε) |